![molecular formula C25H29N3O2 B4269117 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4269117.png)
2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Overview
Description
2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as EMQMCM, is a chemical compound that belongs to the quinolinecarboxamide family. This compound has been extensively studied due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is not fully understood. However, it is believed that this compound interacts with zinc ions through coordination bonds. The resulting complex between 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide and zinc ions is responsible for the fluorescent signal observed upon excitation.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been shown to have no significant toxic effects on cells and tissues. However, it is important to note that this compound has not been extensively studied in vivo. In vitro studies have shown that 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide can selectively bind to zinc ions and inhibit the activity of zinc-dependent enzymes. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a potential candidate for the development of new therapeutic agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its high selectivity and sensitivity for zinc ions. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a valuable tool for the detection and quantification of zinc ions in biological systems. However, it is important to note that 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has limitations in terms of its stability and solubility. This compound is prone to degradation under certain conditions and has limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. One potential direction is the development of new fluorescent probes based on the quinolinecarboxamide scaffold. These probes could be designed to selectively detect other metal ions or biomolecules in biological systems. Another potential direction is the development of new therapeutic agents based on the structure of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide. These agents could be designed to selectively target zinc-dependent enzymes and inhibit their activity in disease states. Overall, the study of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has the potential to contribute to the development of new tools and therapies for various applications in scientific research.
Scientific Research Applications
2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is its use as a fluorescent probe for the detection of zinc ions. This compound has been shown to selectively bind to zinc ions and emit a fluorescent signal upon excitation. This property makes 2-(4-ethylphenyl)-8-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide a valuable tool for the detection and quantification of zinc ions in biological systems.
properties
IUPAC Name |
2-(4-ethylphenyl)-8-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-19-7-9-20(10-8-19)23-17-22(21-6-4-5-18(2)24(21)27-23)25(29)26-11-12-28-13-15-30-16-14-28/h4-10,17H,3,11-16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBQOKRPWPEQIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)NCCN4CCOCC4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-8-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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